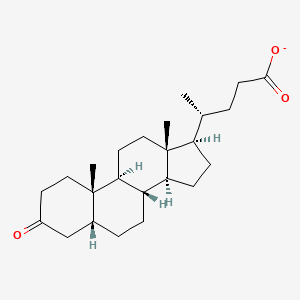
Zolertine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zolertine Hydrochloride is a chemical compound known for its role as an alpha-1 adrenoceptor antagonist. This compound is used primarily in scientific research to study its effects on various biological systems, particularly in the context of vasoconstriction and adrenergic receptor interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zolertine Hydrochloride typically involves the reaction of 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine with hydrochloric acid. The process begins with the preparation of 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine, which is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions: Zolertine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Applications De Recherche Scientifique
Zolertine Hydrochloride is widely used in scientific research due to its ability to interact with alpha-1 adrenoceptors. Some of its applications include:
Chemistry: Used as a research tool to study the effects of alpha-1 adrenoceptor antagonists on chemical reactions.
Biology: Used to investigate the role of alpha-1 adrenoceptors in various biological processes, including vasoconstriction and neurotransmission.
Medicine: Studied for its potential therapeutic applications in conditions involving abnormal vasoconstriction and hypertension.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
Zolertine Hydrochloride exerts its effects by binding to alpha-1 adrenoceptors, which are G protein-coupled receptors involved in the regulation of vascular tone. By antagonizing these receptors, this compound inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation and reduced blood pressure .
Comparaison Avec Des Composés Similaires
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.
Terazosin: Similar to prazosin, used for hypertension and benign prostatic hyperplasia.
Doxazosin: Also an alpha-1 adrenoceptor antagonist with similar applications
Uniqueness of Zolertine Hydrochloride: this compound is unique in its specific binding affinity and selectivity for alpha-1 adrenoceptors. It has been shown to have higher affinity for alpha-1D adrenoceptors compared to alpha-1A adrenoceptors, making it a valuable tool for studying the differential roles of these receptor subtypes .
Propriétés
Numéro CAS |
7241-94-3 |
|---|---|
Formule moléculaire |
C13H19ClN6 |
Poids moléculaire |
294.78 g/mol |
Nom IUPAC |
1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C13H18N6.ClH/c1-2-4-12(5-3-1)19-10-8-18(9-11-19)7-6-13-14-16-17-15-13;/h1-5H,6-11H2,(H,14,15,16,17);1H |
Clé InChI |
QVIZGERPBBPGRI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3.Cl |
SMILES canonique |
C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


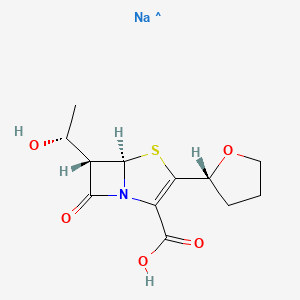
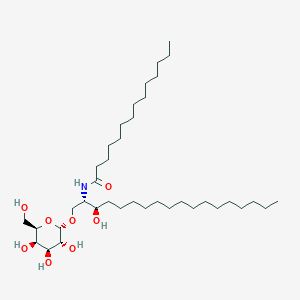
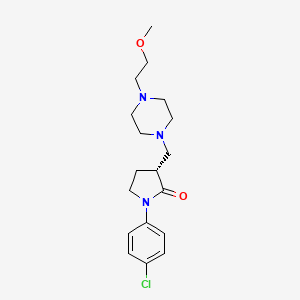
![N-[4-[(3-Bromophenyl)amino]-7-(3-morpholinopropoxy)quinazoline-6-yl]acrylamide](/img/structure/B1240773.png)
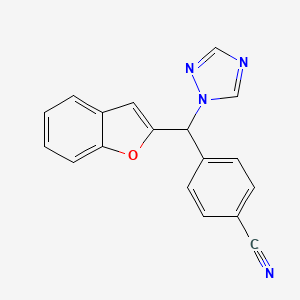
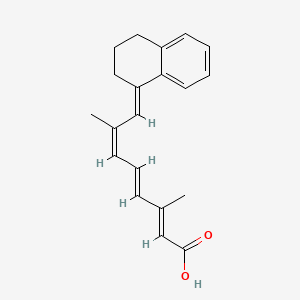
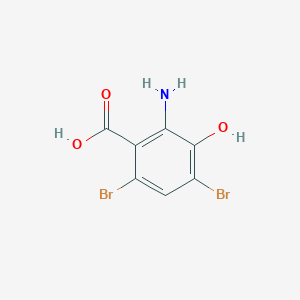
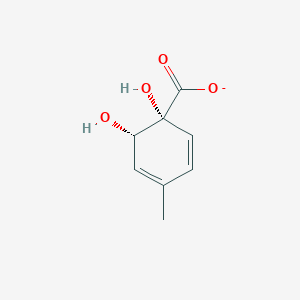
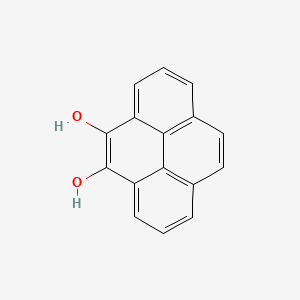
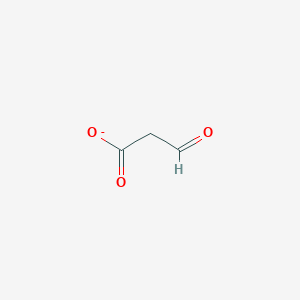
![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1240784.png)
![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1240785.png)
